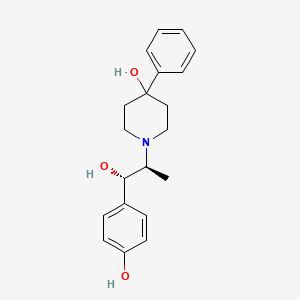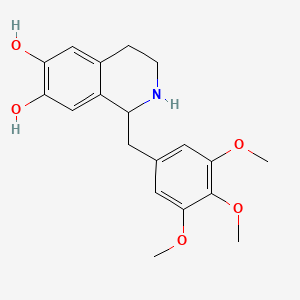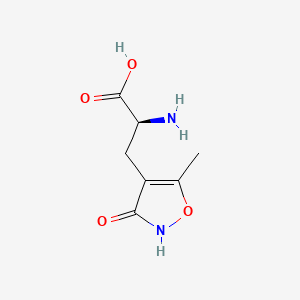
(S)-AMPA
Übersicht
Beschreibung
AMPA is a specific agonist for the AMPA receptor.
Wissenschaftliche Forschungsanwendungen
AMPA-Rezeptor-Agonist
“(S)-AMPA” ist ein AMPA-Rezeptor-Agonist und das aktive Enantiomer von AMPA . Es wird typischerweise in Konzentrationen von 1-100 µM verwendet . Bei 10 µM induziert this compound einen starken depolarisierenden Strom . Dieser depolarisierende Strom wurde in Gegenwart des AMPA-Rezeptor-Antagonisten NBQX (20 µM) blockiert .
Neurotoxizitätsstudien
“this compound” ist ein Neurotoxin im unreifen Rattengehirn . Diese Eigenschaft macht es nützlich in Studien zur Untersuchung von Neurotoxizität und den Auswirkungen von Toxinen auf die Gehirnentwicklung.
Forschung zu ionotropen Glutamatrezeptoren
“this compound” wird in der Forschung im Zusammenhang mit ionotropen Glutamatrezeptoren verwendet . Diese Rezeptoren sind ligandengesteuerte Ionenkanäle, die eine Schlüsselrolle bei der schnellen synaptischen Übertragung im zentralen Nervensystem spielen.
Antidepressiva-Forschung
“this compound” wurde in der Forschung zur Untersuchung der antidepressiven Wirkung der tiefen Hirnstimulation des infralimbisches präfrontalen Kortex verwendet . Die Aktivierung von AMPA-Rezeptoren ist eine notwendige und ausreichende Bedingung für die antidepressive Reaktion von 1 h DBS .
Serotonin-Freisetzungstudien
Die bilaterale Verabreichung von this compound in der mPFC erhöhte den lokalen Ausstrom von 5-HT signifikant . Dies macht es nützlich in Studien zur Untersuchung der Rolle von Serotonin bei verschiedenen neurologischen und psychologischen Erkrankungen.
Glutamat-Freisetzungstudien
“this compound” wurde in Studien zur Untersuchung der Freisetzung von Glutamat verwendet . Es kann einen starken Anstieg des Glutamat-Outputs induzieren , was es nützlich in Studien zur Untersuchung der Rolle von Glutamat bei verschiedenen neurologischen Erkrankungen macht.
Wirkmechanismus
Target of Action
(S)-AMPA, also known as alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is a potent agonist for the AMPA subtype of glutamate receptors in the brain . These receptors play a crucial role in the central nervous system, mediating fast synaptic transmission and playing a key role in synaptic plasticity, which is important for learning and memory .
Mode of Action
This compound binds to the AMPA receptors, mimicking the action of the neurotransmitter glutamate . Upon binding, it triggers the opening of the ion channel within the receptor, allowing the flow of sodium and potassium ions across the cell membrane . This results in depolarization of the neuron and generation of an action potential, leading to the propagation of the nerve impulse .
Biochemical Pathways
The action of this compound on AMPA receptors influences several biochemical pathways. Primarily, it affects the glutamatergic signaling pathway, which is the major excitatory neurotransmission pathway in the brain . It also influences downstream pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell survival, growth, and differentiation .
Pharmacokinetics
Its metabolism likely involves hepatic enzymes, and it is expected to be excreted via the kidneys . These properties can influence the bioavailability of this compound, affecting its efficacy and potential for side effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neuronal activity. By activating AMPA receptors, this compound enhances excitatory neurotransmission, influencing neuronal communication and synaptic plasticity . This can have significant effects on cognitive functions such as learning and memory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the stability of the compound and its binding to AMPA receptors . Additionally, the presence of other substances, such as competitive antagonists for the AMPA receptor, can influence the efficacy of this compound .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDAMDVQRQNNHZ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NO1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701003614 | |
| Record name | 3-(3-Hydroxy-5-methyl-1,2-oxazol-4-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83643-88-3 | |
| Record name | S-AMPA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83643-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AMPA, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083643883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-AMPA | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02057 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(3-Hydroxy-5-methyl-1,2-oxazol-4-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPA, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9280SC28GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-AMPA exert its effects on neurons?
A: this compound is a potent and selective agonist of AMPA receptors, a subtype of ionotropic glutamate receptors found abundantly throughout the central nervous system. [] Upon binding to AMPA receptors, this compound induces a conformational change that opens the receptor's ion channel. [] This opening allows for the influx of sodium ions (Na+) and, in some cases, calcium ions (Ca2+), leading to neuronal depolarization and excitation. [] This excitatory action of this compound plays a critical role in synaptic plasticity, learning, and memory. []
Q2: What are the downstream consequences of this compound-mediated AMPA receptor activation?
A2: Activation of AMPA receptors by this compound initiates a cascade of downstream signaling events, including:
- Fast excitatory synaptic transmission: this compound is a key player in mediating fast synaptic transmission in the brain, contributing to the rapid flow of information between neurons. []
- Synaptic plasticity: this compound-induced AMPA receptor activation plays a pivotal role in long-term potentiation (LTP) and long-term depression (LTD), processes involved in learning and memory formation. []
- Neuronal development: During development, this compound contributes to the refinement of neuronal circuits, influencing processes like synapse formation and elimination. []
- Regulation of gene expression: this compound-mediated signaling can influence the expression of genes involved in neuronal survival, plasticity, and other cellular functions. []
Q3: How does this compound affect intracellular calcium levels?
A: While this compound primarily activates AMPA receptors permeable to sodium ions, research shows that it can also contribute to increases in intracellular calcium ([Ca2+]i) levels in specific contexts. [] This Ca2+ influx is mainly attributed to:
- Activation of Ca2+-permeable AMPA receptors: A subset of AMPA receptors, lacking the GluR2 subunit, exhibit permeability to Ca2+ ions. This compound can activate these receptors, leading to Ca2+ influx. []
- Indirect activation of voltage-gated calcium channels: this compound-mediated depolarization can trigger the opening of voltage-gated calcium channels, contributing to further Ca2+ entry. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C7H10N2O5, and its molecular weight is 186.16 g/mol.
Q5: Is there spectroscopic data available for this compound?
A: Yes, researchers have characterized this compound using various spectroscopic techniques. For instance, circular dichroism (CD) spectroscopy has been employed to determine its absolute configuration and study its conformational properties. []
Q6: How is this compound used in research?
A6: this compound is a valuable pharmacological tool in neuroscience research to investigate the function of AMPA receptors and their roles in various physiological and pathological processes. It is widely used in:
- Electrophysiological studies: this compound can be used to evoke currents through AMPA receptors in electrophysiological experiments, allowing researchers to study the biophysical properties and pharmacological profiles of these receptors. []
- In vitro cell culture models: this compound is used to activate AMPA receptors in cultured neurons and other cell types, facilitating the investigation of AMPA receptor signaling pathways and their involvement in cellular processes like synaptic plasticity and cell survival. []
- In vivo animal models: this compound can be administered to animals to study the role of AMPA receptors in behavior, cognition, and various neurological and psychiatric disorders. []
Q7: Are there any therapeutic applications for this compound?
A: While this compound itself is not used clinically as a therapeutic agent, its discovery and characterization have been instrumental in understanding AMPA receptor function and have paved the way for the development of AMPA receptor modulators with potential therapeutic benefits. [] These modulators are being investigated for various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Q8: What are the limitations of this compound as a research tool?
A8: Although this compound is a valuable research tool, it's important to consider its limitations:
- Lack of subunit specificity: this compound activates all subtypes of AMPA receptors, making it difficult to dissect the specific roles of individual AMPA receptor subunits in complex biological processes. []
- Potential for excitotoxicity: Prolonged or excessive activation of AMPA receptors by this compound can lead to excitotoxicity, damaging neurons. [] Researchers need to carefully control the concentration and duration of this compound exposure in their experiments.
Q9: What are the future directions in research on this compound and AMPA receptors?
A9: Despite significant advancements, further research on this compound and AMPA receptors is crucial to:
- Develop subtype-selective AMPA receptor modulators: Design and develop drugs that selectively target specific AMPA receptor subtypes to achieve more precise therapeutic effects with fewer side effects. []
- Elucidate the role of AMPA receptor trafficking and signaling in health and disease: Gain a deeper understanding of the molecular mechanisms regulating AMPA receptor trafficking and downstream signaling to develop effective therapies for neurological and psychiatric disorders. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


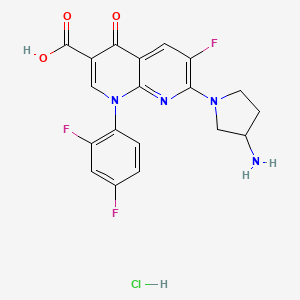

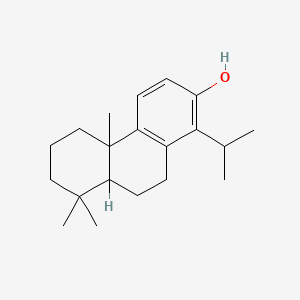
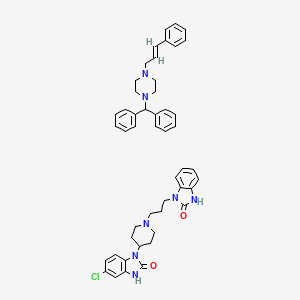
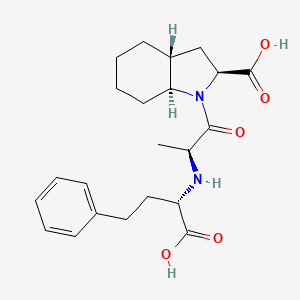
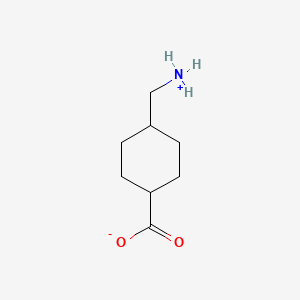
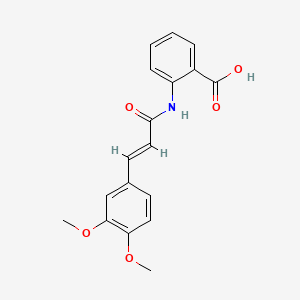
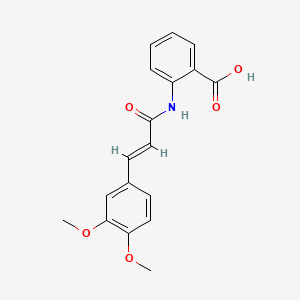
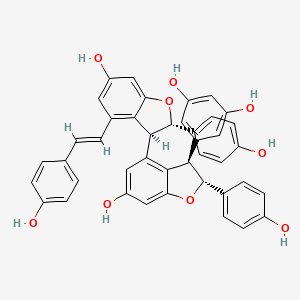
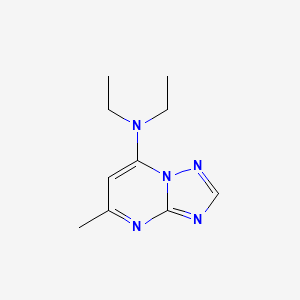
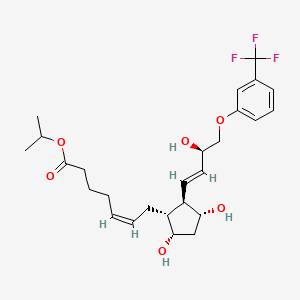
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt](/img/structure/B1681363.png)
